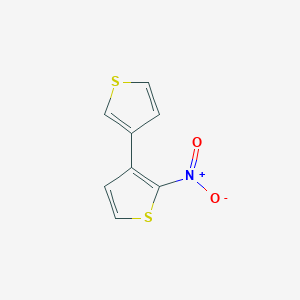![molecular formula C10H8Cl2N4OS B186825 1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea CAS No. 61516-60-7](/img/structure/B186825.png)
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMTU and belongs to the class of urea derivatives.
Wirkmechanismus
The mechanism of action of DMTU is primarily based on its ability to release NO. NO is a potent vasodilator that can increase blood flow and oxygen supply to tissues. DMTU can also act as an antioxidant and protect cells from oxidative stress.
Biochemische Und Physiologische Effekte
DMTU has been shown to have several biochemical and physiological effects. It can improve blood flow and oxygen supply to tissues, reduce inflammation, and protect cells from oxidative stress. DMTU can also enhance the immune response and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using DMTU in lab experiments is its ability to release NO, which can mimic the physiological conditions in the body. DMTU is also relatively stable and can be easily synthesized. However, one of the limitations of using DMTU is its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several potential future directions for research on DMTU. One of the significant areas of research is its use in the treatment of cardiovascular diseases. DMTU can improve blood flow and oxygen supply to tissues, which can be beneficial in the treatment of ischemic heart disease. Other potential future directions include its use in the treatment of inflammatory diseases and as a wound healing agent.
Conclusion:
In conclusion, DMTU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to release NO and act as an antioxidant makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of DMTU involves the reaction of 3,4-dichloroaniline with 5-methyl-[1,3,4]thiadiazol-2-amine in the presence of a suitable reagent. The resulting product is then treated with urea to obtain the final compound, DMTU. The synthesis of DMTU is a straightforward process, and the yield of the product is generally high.
Wissenschaftliche Forschungsanwendungen
DMTU has been extensively studied for its potential applications in various fields of science. One of the significant areas of research is its use as a nitric oxide (NO) donor. DMTU can release NO, which is an important signaling molecule that plays a crucial role in various physiological processes.
Eigenschaften
CAS-Nummer |
61516-60-7 |
|---|---|
Produktname |
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea |
Molekularformel |
C10H8Cl2N4OS |
Molekulargewicht |
303.17 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C10H8Cl2N4OS/c1-5-15-16-10(18-5)14-9(17)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H2,13,14,16,17) |
InChI-Schlüssel |
KKCIUUSCUVLEQK-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



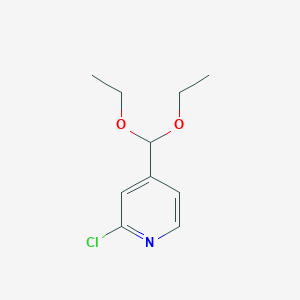
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)
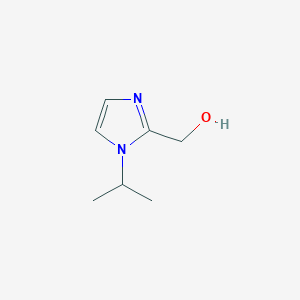
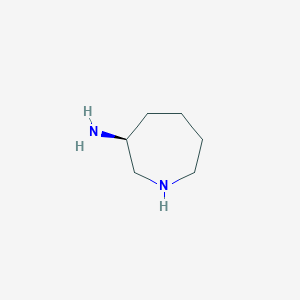
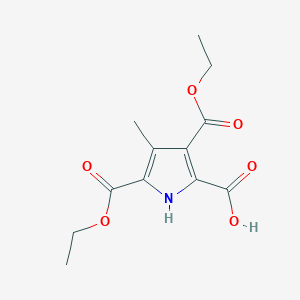

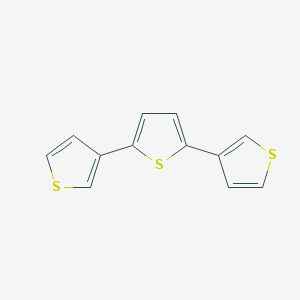
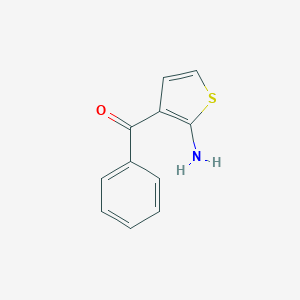


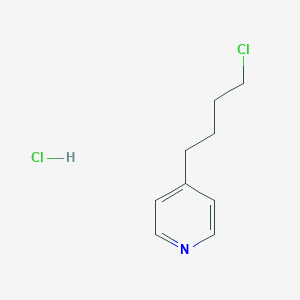
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)

